![molecular formula C16H13F3N4OS B2504530 2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034356-30-2](/img/structure/B2504530.png)

2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

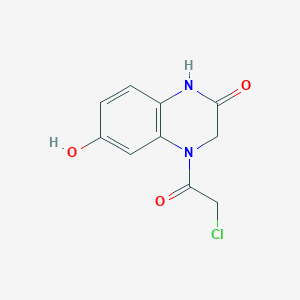

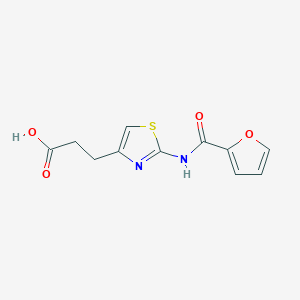

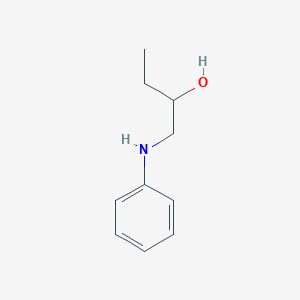

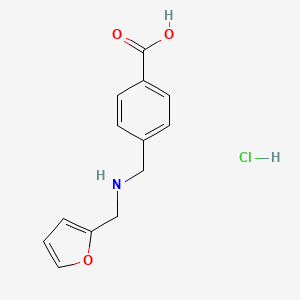

The compound "2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide" is a structurally complex molecule that may be related to various derivatives synthesized for their biological activities and fluorescence properties. Although the exact compound is not described in the provided papers, similar compounds with benzamide moieties and substituted pyridine rings have been synthesized and studied for their potential applications in medical and material sciences.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic acids or amines. For instance, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved from 2,6-difluorobenzoic acid through a nine-step process with an overall yield of 1% . Another related compound, 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, was synthesized from 2-nitrobenzoic acid in five steps with a final yield of 54.5% . These examples suggest that the synthesis of complex benzamide derivatives often requires careful planning and optimization to achieve practical yields.

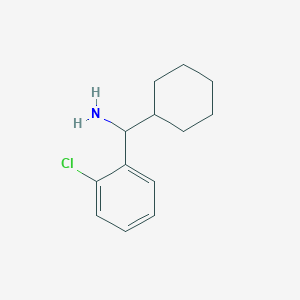

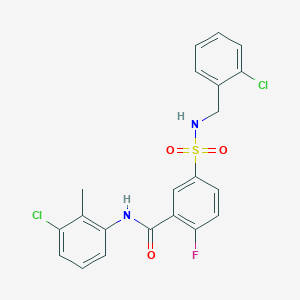

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically confirmed using spectroscopic methods such as nuclear magnetic resonance (1H-NMR) and mass spectrometry (MS). The confirmation of the structure ensures the correct arrangement of atoms and the presence of intended functional groups . The molecular structure of the compound would likely be confirmed using similar techniques.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives can include chlorination, aminolysis, reduction, and condensation reactions . These reactions are carefully chosen based on the desired functional groups and the stability of intermediates. The compound "this compound" would also be expected to undergo similar reactions during its synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary widely depending on their substitution patterns. For example, N-substituted 2-pyridylbenzothiazole derivatives have been shown to exhibit remarkable fluorescence properties with high quantum yields . Additionally, the biological activities of these compounds, such as antimicrobial and antiviral effects, are evaluated to determine their potential as therapeutic agents . The compound would also be analyzed for similar properties to assess its utility.

Applications De Recherche Scientifique

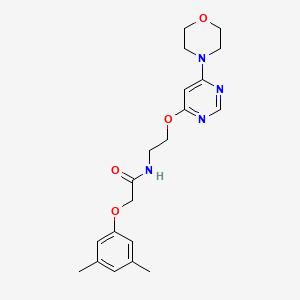

Synthetic Methodologies

The synthesis of 1,2,4-triazolo[1,5-a]pyridines and related heterocycles has been a subject of interest due to their biological importance. For instance, a metal-free synthesis approach utilizing phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed to construct the 1,2,4-triazolo[1,5-a]pyridine skeleton efficiently. This method features a short reaction time and high yields, highlighting the significance of utilizing specific functional groups for innovative synthetic routes (Zheng et al., 2014).

Biological Activity

Compounds incorporating the 1,2,4-triazolo[4,3-a]pyridin moiety have been explored for their antimicrobial and antiproliferative activities. For example, the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, which include structural motifs related to the query compound, demonstrate pronounced antimicrobial activity. This reflects the potential of such compounds in the development of new antimicrobial agents (Bhuiyan et al., 2006). Additionally, enaminones have been used as building blocks for synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities, suggesting the versatility of the compound's core structure in medicinal chemistry applications (Riyadh, 2011).

Propriétés

IUPAC Name |

2-methylsulfanyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4OS/c1-25-12-7-3-2-5-10(12)15(24)20-9-13-21-22-14-11(16(17,18)19)6-4-8-23(13)14/h2-8H,9H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTZQCAMQPFARQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2504448.png)

![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2504449.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2504453.png)

![4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2504460.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide](/img/structure/B2504463.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole](/img/structure/B2504467.png)

![(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2504468.png)